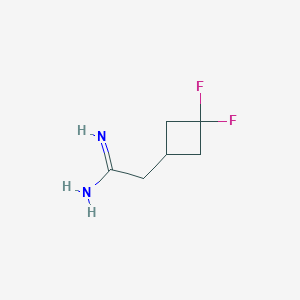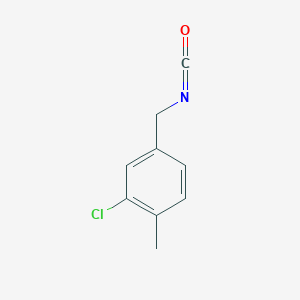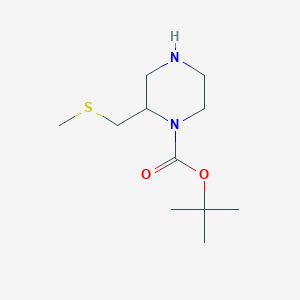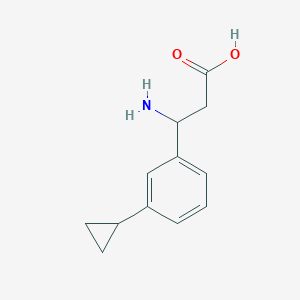
1-(3-Ethylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H14O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is a derivative of phenylacetone, where the phenyl ring is substituted with an ethyl group at the meta position. It is used in various chemical syntheses and has applications in different fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Ethylphenyl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{COCH}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-Ethylbenzoic acid or 3-ethylbenzaldehyde.
Reduction: 1-(3-Ethylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Ethylphenyl)propan-2-one depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the ethyl group on the phenyl ring directs the incoming electrophile to the ortho and para positions. The compound’s reactivity is influenced by the electron-donating nature of the ethyl group, which activates the phenyl ring towards electrophilic attack.
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethylphenyl)propan-2-one can be compared with other similar compounds such as phenylacetone and 1-phenylpropan-2-one. These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of the ethyl group in this compound makes it unique in terms of its reactivity and applications.
List of Similar Compounds
Phenylacetone: C9H10O
1-Phenylpropan-2-one: C9H10O
3-Ethylphenylacetone: C11H14O
These compounds are used in various chemical syntheses and have distinct properties and applications based on their structural differences.
Eigenschaften
CAS-Nummer |
91166-27-7 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-(3-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O/c1-3-10-5-4-6-11(8-10)7-9(2)12/h4-6,8H,3,7H2,1-2H3 |
InChI-Schlüssel |
CBIIINXOIWZROA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




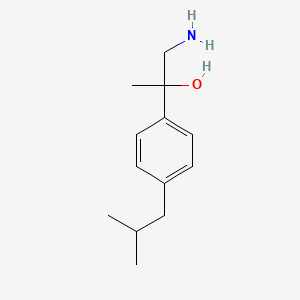

![1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine](/img/structure/B13610913.png)



